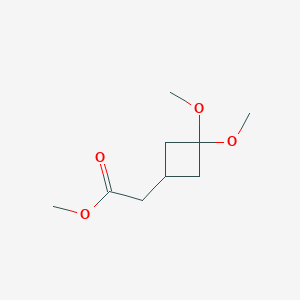

Methyl 2-(3,3-dimethoxycyclobutyl)acetate

Description

Significance of Cyclobutane (B1203170) Skeletons in Organic Chemistry

Cyclobutane derivatives, characterized by their four-membered carbon rings, are important structural motifs in organic chemistry. rsc.orgmoldb.com Their significance stems from the inherent ring strain, which imparts unique reactivity and conformational properties. chemenu.com This strain can be harnessed in a variety of chemical transformations, including ring-opening, ring-expansion, and rearrangement reactions, providing access to diverse and complex molecular structures that would be challenging to synthesize through other means. moldb.comresearchgate.net

The rigid, puckered three-dimensional structure of the cyclobutane ring can also serve as a scaffold to control the spatial orientation of substituents, which is a valuable tool in medicinal chemistry for designing molecules with specific biological activities. researchgate.net Several marketed drugs and biologically active natural products incorporate the cyclobutane moiety, highlighting its importance in pharmaceutical research. researchgate.netacs.org The ability to create stereochemically complex and diverse cyclobutane structures through methods like photochemical [2+2] cycloadditions further enhances their value as synthetic intermediates. chemenu.comharvard.edu

Role of Methyl Esters as Synthetic Intermediates and Functional Groups

Methyl esters, such as the acetate (B1210297) group in the target molecule, are one of the most fundamental functional groups in organic synthesis. nih.gov They are commonly used as intermediates due to their relative stability and the ease with which they can be converted into other functional groups like carboxylic acids, amides, or alcohols. nih.govcalpaclab.com The methyl ester itself is often introduced through the esterification of a carboxylic acid with methanol (B129727), a typically efficient and straightforward reaction. researchgate.net

In addition to their role as synthetic handles, methyl esters are prevalent in various industries. They are used as solvents, in the formulation of coatings and adhesives, and as intermediates in the production of polymers and pharmaceuticals. harvard.educalpaclab.com For instance, methyl acetate is a widely used solvent and a precursor in the synthesis of other chemicals. nih.govorganic-chemistry.org

Overview of Geminal Dimethoxy Protecting Groups in Organic Transformations

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This is the role of a protecting group. The geminal dimethoxy group, also known as a dimethyl acetal (B89532) or ketal, is a common protecting group for carbonyl functionalities (aldehydes and ketones). agri.gov.ilbeilstein-journals.org

The formation of a dimethyl acetal from a ketone, such as in the conversion of Methyl 2-(3-oxocyclobutyl)acetate to Methyl 2-(3,3-dimethoxycyclobutyl)acetate, is typically achieved by reacting the ketone with methanol under acidic conditions. researchgate.net This transformation converts the electrophilic carbonyl carbon into a much less reactive ether-like carbon, which is stable to a wide range of non-acidic reagents, particularly strong bases and nucleophiles like Grignard reagents and organolithium compounds. beilstein-journals.orgnih.gov The protection is reversible, and the original carbonyl group can be readily regenerated by treatment with aqueous acid. agri.gov.ilresearchgate.net This robust yet reversible protection strategy is a cornerstone of modern organic synthesis.

Contextualizing this compound within Complex Molecule Synthesis

This compound (CAS Number: 2387598-88-9) is a multifunctional compound that serves as a valuable building block in organic synthesis. moldb.com Its structure incorporates a synthetically useful combination of a cyclobutane ring, a protected ketone, and a methyl ester. This arrangement allows for a variety of selective chemical modifications.

The synthesis of this compound logically starts from its ketone precursor, Methyl 2-(3-oxocyclobutyl)acetate. nih.gov The ketone functionality is protected as a dimethyl acetal to shield it from nucleophilic or basic reagents that might be used to transform other parts of the molecule. researchgate.net

With the ketone protected, the methyl ester group becomes a primary site for reaction. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules, or it can be reduced to an alcohol. Furthermore, the cyclobutane ring itself can be a site of further functionalization or can be used in ring-opening reactions to generate linear chains with specific stereochemistry. rsc.org The strategic unmasking of the ketone at a later stage provides another reactive site for building molecular complexity. This step-wise reactivity makes this compound a versatile intermediate for the synthesis of more elaborate molecules, potentially including natural products or pharmaceutical agents. rsc.orgunimi.it

Compound Data Tables

The following tables provide key information for the primary compounds discussed in this article.

Table 1: this compound Interactive Data Table

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 2387598-88-9 | moldb.comchemenu.com |

| Molecular Formula | C₉H₁₆O₄ | moldb.com |

| Molecular Weight | 188.22 g/mol | moldb.com |

| IUPAC Name | this compound | chemenu.com |

Table 2: Methyl 2-(3-oxocyclobutyl)acetate Interactive Data Table

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1148130-30-6 | nih.gov |

| Molecular Formula | C₇H₁₀O₃ | nih.gov |

| Molecular Weight | 142.15 g/mol | nih.gov |

| IUPAC Name | methyl 2-(3-oxocyclobutyl)acetate | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3,3-dimethoxycyclobutyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-11-8(10)4-7-5-9(6-7,12-2)13-3/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJXZXZHSMSBKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CC(C1)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways

Elucidation of Reaction Pathways and Transition States

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to investigate the intrinsic properties of molecules. For a compound like Methyl 2-(3,3-dimethoxycyclobutyl)acetate, these calculations can provide fundamental insights into its behavior and reactivity.

Electronic Structure Analysis and Molecular Orbitals

An analysis of the electronic structure of this compound would involve the determination of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial in predicting the molecule's reactivity. The HOMO would likely be localized on the oxygen atoms of the ester and methoxy (B1213986) groups, indicating their propensity to act as electron donors. Conversely, the LUMO would be expected to be centered around the carbonyl carbon of the ester group, highlighting its susceptibility to nucleophilic attack.

Methods such as Density Functional Theory (DFT), with functionals like B3LYP, would be suitable for these calculations, providing a balance between computational cost and accuracy. The results would typically be visualized as three-dimensional plots of the molecular orbitals, offering a clear picture of the electron density distribution.

Energetics of Conformational Isomers and Rotational Barriers

The flexible nature of the cyclobutyl ring and the side chain of this compound suggests the existence of multiple conformational isomers. Computational methods can be employed to identify these stable conformers and to calculate their relative energies. This involves performing a potential energy surface scan by systematically rotating the key dihedral angles, such as those around the C-C bond connecting the ring and the acetate (B1210297) group, and the C-O bonds of the methoxy and ester groups.

The energy profile of these rotations would reveal the rotational barriers, which are the energy required to convert one conformer into another. These barriers provide insight into the molecule's dynamic behavior and the accessibility of different spatial arrangements at various temperatures. For instance, the rotation of the methoxy groups on the cyclobutyl ring would likely have a lower energy barrier compared to the rotation around the bond connecting the bulky cyclobutyl and acetate moieties.

| Dihedral Angle | Rotational Barrier (kcal/mol) (Predicted) |

| C(ring)-C(acetate) | 5 - 10 |

| C(ring)-O(methoxy) | 2 - 5 |

| C(acetate)-O(methyl) | 1 - 3 |

This table presents predicted values based on similar molecular fragments and is for illustrative purposes. Actual values would require specific quantum chemical calculations.

Spectroscopic Property Prediction (NMR chemical shifts, IR frequencies)

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can aid in the experimental characterization of this compound.

NMR Chemical Shifts: By employing methods like the Gauge-Including Atomic Orbital (GIAO) method, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared with experimental data, can help in the definitive assignment of signals to specific atoms in the molecule and confirm its structure.

IR Frequencies: The vibrational frequencies corresponding to the infrared (IR) spectrum can also be computed. This would allow for the identification of characteristic peaks, such as the C=O stretching frequency of the ester group (expected around 1730-1750 cm⁻¹), the C-O stretching frequencies of the ester and methoxy groups, and the various C-H bending and stretching modes. The calculated frequencies are often scaled to better match experimental values due to the approximations inherent in the theoretical models.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch (Ester) | ~1740 |

| C-O Stretch (Ester) | ~1240 |

| C-O Stretch (Methoxy) | ~1100 |

| C-H Stretch (Aliphatic) | ~2850-2960 |

This table presents predicted values based on typical functional group frequencies and is for illustrative purposes. Actual values would require specific quantum chemical calculations.

Reaction Mechanism Modeling

Computational modeling can be extended to investigate the mechanisms of chemical reactions involving this compound. This is particularly valuable for understanding the formation of this molecule or its subsequent transformations.

Potential Energy Surface Exploration for Key Transformations

For a given reaction, such as the synthesis of this compound or its hydrolysis, computational methods can be used to map out the potential energy surface (PES). The PES is a multidimensional surface that represents the energy of the system as a function of the geometric coordinates of the atoms. By exploring this surface, chemists can identify the minimum energy pathways that connect reactants, transition states, and products.

This exploration can reveal the step-by-step mechanism of a reaction, including the formation of any intermediates. For example, in the acid-catalyzed hydrolysis of the ester, the PES would show the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water, and subsequent bond-breaking and bond-forming steps.

Transition State Characterization and Reaction Rate Prediction

A critical aspect of reaction mechanism modeling is the location and characterization of transition states. A transition state is a specific configuration along the reaction coordinate that corresponds to the highest energy point on the minimum energy path. By identifying the geometry and energy of the transition state, the activation energy for the reaction can be determined.

Once the activation energy is known, Transition State Theory (TST) can be used to predict the reaction rate constant. This provides a quantitative measure of how fast the reaction is expected to proceed under specific conditions. Computational characterization of the transition state involves a frequency calculation, where a single imaginary frequency confirms that the structure is indeed a true transition state. These predictions are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide valuable insights into its conformational landscape and the influence of its environment on its structure and potential reactivity.

Conformational Sampling and Dynamic Behavior

The cyclobutane (B1203170) ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain. libretexts.orgmasterorganicchemistry.com The degree of puckering and the preferred conformation are influenced by the substituents on the ring. In the case of this compound, the substituents are an acetate group at position 2 and two methoxy groups at position 3.

MD simulations would be instrumental in exploring the conformational space of this molecule. Key dynamic behaviors to investigate would include:

Ring Puckering: The cyclobutane ring can undergo a dynamic inversion of its puckered conformation. MD simulations can determine the energy barrier for this inversion and the relative populations of the different puckered states. The puckering of the ring is a balance between reducing torsional strain and increasing angle strain. libretexts.orgacs.org For monosubstituted cyclobutanes, the inversion barriers are typically between 1.8 and 2.0 kcal/mol. acs.org The presence of multiple substituents on this compound would likely influence this barrier.

Substituent Orientation: The acetate and methoxy groups can adopt various orientations relative to the cyclobutane ring. The acetate group at the C2 position can exist in either an equatorial or axial position. Generally, for monosubstituted cyclobutanes, the equatorial conformer is more stable. acs.org The two methoxy groups at the C3 position introduce further conformational complexity. MD simulations can sample these different rotamers and identify the most stable conformations.

A hypothetical conformational analysis of this compound could reveal the following predominant conformers:

| Conformer | Substituent Position (Acetate) | Ring Puckering Angle (θ) | Relative Energy (kcal/mol) |

| A | Equatorial | ~25° | 0 (most stable) |

| B | Axial | ~25° | > 2.0 |

Note: This table is illustrative and based on general principles of cyclobutane conformational analysis. Actual values would require specific MD simulations.

Solvent Effects on Molecular Structure and Reactivity

The solvent environment can have a profound impact on the conformational preferences and reactivity of a molecule. MD simulations incorporating explicit solvent molecules can effectively model these effects for this compound.

Polar vs. Nonpolar Solvents: In polar solvents, conformations with a larger dipole moment might be stabilized. For instance, the orientation of the polar acetate and dimethoxy groups could be influenced by the polarity of the solvent. This can, in turn, affect the puckering of the cyclobutane ring. Studies on other cyclobutane derivatives have shown that the choice of solvent can be critical for the success and outcome of reactions. nih.gov For example, amide coupling reactions of cyclobutanecarboxylic acids show different yields and product distributions in dichloromethane (DCM) versus dimethylformamide (DMF). nih.gov

Hydrogen Bonding: Protic solvents capable of hydrogen bonding could interact with the oxygen atoms of the acetate and methoxy groups. These interactions could stabilize certain conformations and potentially influence the molecule's reactivity by altering the electron distribution.

Reactivity: By understanding how the solvent affects the population of different conformers, one can infer its impact on reactivity. For example, if a particular conformer is more susceptible to a certain reaction, a solvent that stabilizes that conformer could lead to an increased reaction rate. While specific studies on this molecule are not available, research on the ring-opening metathesis polymerization (ROMP) of cyclobutene derivatives has demonstrated dramatic solvent effects on reactivity. researchgate.net

Structure-Reactivity/Selectivity Relationships (SRS)

The unique strained four-membered ring of cyclobutane derivatives plays a crucial role in their chemical reactivity and the selectivity of their reactions. mdpi.com Theoretical studies can provide a deep understanding of these relationships for this compound.

Theoretical Insights into Chemo-, Regio-, and Stereoselectivity

Computational chemistry methods, such as Density Functional Theory (DFT), can be used to model reaction pathways and predict the selectivity of reactions involving this compound.

Chemoselectivity: The molecule possesses several functional groups: an ester, two ethers, and the cyclobutane ring itself. Theoretical calculations can help predict which of these groups is most likely to react under specific conditions. For example, by calculating the activation energies for reactions at different sites, one can determine the most favorable reaction pathway.

Regioselectivity: In reactions involving the opening of the cyclobutane ring, there are multiple bonds that could potentially break. Computational models can predict which bond is more susceptible to cleavage based on the electronic and steric effects of the substituents. The strain energy of the cyclobutane ring (approximately 26 kcal/mol) is a significant driving force for ring-opening reactions. masterorganicchemistry.comnih.gov

Stereoselectivity: Many reactions involving cyclobutane derivatives are stereospecific or stereoselective. Theoretical models can elucidate the origins of this selectivity by examining the transition state structures of different stereochemical pathways. For instance, in a nucleophilic attack on the ester group, calculations can predict whether the attack is more favorable from the same face as the cyclobutane ring or the opposite face, based on steric hindrance from the puckered ring and its substituents. DFT studies have been successfully used to rationalize the stereoretentive formation of cyclobutanes from pyrrolidines. acs.org

Predictive Models for Derivative Design

Based on an understanding of the structure-reactivity relationships, predictive models can be developed to design new derivatives of this compound with desired properties.

Quantitative Structure-Activity Relationship (QSAR): If a set of derivatives of this compound were synthesized and their biological activity or a specific chemical property was measured, QSAR models could be built. nih.gov These models use statistical methods to correlate the structural features (descriptors) of the molecules with their activity. Descriptors could include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and conformational parameters derived from computational studies.

Pharmacophore Modeling: If the molecule is being developed as a potential drug, pharmacophore models can be constructed. These models define the essential three-dimensional arrangement of functional groups required for biological activity. By understanding the preferred conformation of this compound from computational studies, more accurate pharmacophore models can be developed to guide the design of new, more potent derivatives. The rigid nature of the cyclobutane scaffold can be advantageous in drug design by reducing the entropic penalty upon binding to a target. pharmablock.com

Reaction Prediction: Predictive models can also be used to forecast the outcome of chemical reactions for newly designed derivatives. By calculating reaction barriers and product stabilities, these models can help prioritize which derivatives to synthesize in the laboratory, saving time and resources.

The development of such predictive models relies heavily on the foundational understanding of the molecule's behavior obtained from computational and theoretical studies as outlined in the preceding sections.

Applications in Advanced Organic Synthesis and Materials Science

As a Chiral Auxiliary or Building Block in Asymmetric Synthesis

There is no specific information in the current body of scientific literature that describes the use of Methyl 2-(3,3-dimethoxycyclobutyl)acetate as a chiral auxiliary or a building block in asymmetric synthesis. The principles of asymmetric synthesis often involve the use of chiral molecules to induce stereoselectivity in a reaction, leading to the formation of a specific enantiomer or diastereomer. nih.govsigmaaldrich.comuoa.grresearchgate.net While the cyclobutane (B1203170) core of this compound could potentially be modified to create a chiral structure, no published research demonstrates this application.

Precursor for Complex Natural Product Synthesis

An extensive search of scientific databases did not yield any instances where this compound has been utilized as a precursor in the total synthesis of complex natural products. The synthesis of natural products often involves intricate strategies and the use of specific, well-characterized starting materials and intermediates. ubc.ca The absence of this compound in published synthetic routes suggests it is not a commonly employed precursor in this field.

Intermediate in the Preparation of Specialized Polymers and Materials

Information regarding the role of this compound as an intermediate in the preparation of specialized polymers and materials is not available in the reviewed literature.

Monomer or Cross-linking Agent Synthesis

No studies were found that detail the conversion of this compound into a monomer for polymerization or a cross-linking agent. The development of new polymers often relies on novel monomers to impart unique properties to the resulting material. dtu.dkresearchgate.netrsc.orgnih.gov

Role in Polymer Architecture and Properties

Given the lack of information on its use in monomer synthesis, there is consequently no data on the role of this compound in influencing polymer architecture or properties. The structure of a monomer is a critical determinant of the final polymer's characteristics, including its thermal stability, mechanical strength, and degradability. researchgate.netrsc.orgmdpi.com

Role in Advanced Chemical Probes and Reagents (non-biological activity/human related)

Chemical probes are essential tools for understanding complex chemical systems. The development of probes with specific reactivity or reporting capabilities is a continuous goal in chemistry. The structure of this compound offers potential for its development into a specialized chemical reagent or probe.

The acetal (B89532) group, which is stable under basic and neutral conditions but labile in acidic environments, could be employed as a pH-sensitive trigger. A probe incorporating this moiety could be designed to release a reporter molecule (e.g., a fluorophore or a chromophore) or a reactive species under specific acidic conditions. This type of controlled release is valuable in various chemical sensing and analysis applications. For example, the related compound 2-(3,3-Dimethoxycyclobutyl)-1,3,4-oxadiazole has been noted for its potential use in the development of biochemical probes. nih.gov

Furthermore, the cyclobutane ring itself can undergo specific chemical reactions, such as ring-opening under thermal or catalytic conditions. This reactivity could be harnessed to design probes that signal the presence of certain catalysts or specific energetic conditions. While detailed studies on this compound for these specific, non-biological applications are not yet prevalent in the literature, the fundamental chemical properties of its constituent functional groups point towards a promising future in the design of advanced chemical tools.

Environmental Transformation and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For Methyl 2-(3,3-dimethoxycyclobutyl)acetate, the primary abiotic degradation pathways are expected to be photolysis and hydrolysis.

Photolysis is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. The photoreactivity of an organic molecule is dependent on its ability to absorb light and undergo subsequent chemical reactions. While no specific photolysis studies on this compound have been identified, the presence of the ester and ether functional groups suggests potential for photochemical transformation. For instance, studies on related compounds like 3,5-dimethoxybenzyl acetate (B1210297) have shown that photolysis can occur, leading to the formation of various products through both ion and radical pair intermediates nih.gov. The photolysis of 3,5-dimethoxybenzyl acetate in aqueous solution has been observed to yield products such as 3,5-dimethoxybenzyl alcohol and 3,5-dimethoxyethylbenzene nih.gov. It is plausible that this compound could undergo similar photolytic cleavage at the ester or ether linkages, leading to the formation of smaller, more polar degradation products. The specific photoproducts would depend on the environmental medium and the presence of other photoreactive species.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The ester functional group in this compound is susceptible to hydrolysis, which would result in the formation of 2-(3,3-dimethoxycyclobutyl)acetic acid and methanol (B129727). The rate of hydrolysis is influenced by pH and temperature. Generally, ester hydrolysis can be catalyzed by both acids and bases.

While specific data for the target compound is unavailable, information on the hydrolysis of similar esters, such as methyl 2,2-dimethoxyacetate, indicates that the reaction can be achieved under laboratory conditions using reagents like lithium hydroxide (B78521) or sodium hydroxide stackexchange.comchemspider.com. The stability of the dimethoxyacetal group under these conditions is a relevant consideration, as acidic conditions could lead to the hydrolysis of the acetal (B89532) to a ketone. The environmental relevance of these laboratory conditions would need to be considered, as extreme pH values are not typical in most natural waters.

Table 1: Predicted Abiotic Degradation Products of this compound

| Degradation Pathway | Predicted Primary Products |

| Photolysis | Based on analogous compounds, potential products could include compounds resulting from cleavage of the ester and ether bonds. |

| Hydrolysis | 2-(3,3-dimethoxycyclobutyl)acetic acid and Methanol |

Biotic Transformation by Microorganisms (non-human, non-toxicological)

Biotic transformation involves the degradation of chemical compounds by living organisms, primarily microorganisms. This is a crucial pathway for the environmental breakdown of many organic substances.

Microorganisms in soil and water can utilize organic compounds as a source of carbon and energy, leading to their degradation. While no studies have specifically investigated the microbial metabolism of this compound, it is anticipated that various bacteria and fungi would be capable of its biotransformation. The initial step in the microbial degradation of this compound would likely be the enzymatic hydrolysis of the ester bond by esterases, yielding 2-(3,3-dimethoxycyclobutyl)acetic acid and methanol. Both of these products are generally considered to be readily biodegradable.

Further degradation would likely involve the breakdown of the cyclobutyl ring and the cleavage of the ether linkages. For instance, some bacterial strains are known to metabolize cyclic compounds and compounds containing methoxy (B1213986) groups, such as the metabolism of 2,6-xylenol by Mycobacterium species nih.gov. The metabolism of dichloroacetate by some anaerobic bacteria involves a dehalogenase enzyme and the Wood-Ljungdahl pathway researchgate.net. While the specific pathways for the cyclobutyl and dimethoxy moieties of the target compound are not known, it is expected that microorganisms would possess the enzymatic machinery to eventually mineralize the compound to carbon dioxide and water under aerobic conditions.

The key enzymes involved in the initial biotic transformation of this compound are expected to be esterases. These enzymes catalyze the hydrolysis of ester bonds. Various microbial esterases have been identified and are known to be involved in the degradation of a wide range of esters mdpi.com. Following the initial hydrolysis, other enzymes such as oxidoreductases and hydrolases would likely be involved in the further breakdown of the resulting acid and the cyclobutyl ring structure. The degradation of cellulose acetate, for example, involves a cooperative system of esterases and cellulases mdpi.com. This suggests that a consortium of microorganisms with a diverse set of enzymes would be most effective in the complete degradation of this compound.

Table 2: Predicted Biotic Transformation of this compound

| Transformation Step | Key Enzyme Type | Predicted Products |

| Initial Hydrolysis | Esterase | 2-(3,3-dimethoxycyclobutyl)acetic acid and Methanol |

| Further Degradation | Oxidoreductases, Hydrolases | Intermediary metabolites, eventually CO2 and H2O |

Environmental Fate Modeling and Prediction

In the absence of experimental data, environmental fate models can be used to predict the partitioning, transport, and persistence of chemicals in the environment. These models use quantitative structure-activity relationships (QSARs) to estimate key environmental parameters based on the chemical's structure.

For this compound, models could be used to estimate properties such as its octanol-water partition coefficient (Kow), which indicates its tendency to partition into soil and sediment, and its Henry's Law constant, which relates to its volatility from water. Predictions of its biodegradability can also be made based on the presence of functional groups that are known to be susceptible to microbial attack.

While specific modeling results for this compound are not available in the reviewed literature, it is a valuable approach for providing preliminary assessments of its likely environmental behavior and for prioritizing further experimental research.

Persistence and Mobility in Environmental Compartments (soil, water, air)

The persistence and mobility of this compound in the environment will be dictated by its susceptibility to abiotic and biotic degradation processes and its partitioning behavior between soil, water, and air.

In Soil:

The persistence of this compound in soil is expected to be influenced by both chemical and biological degradation. The methyl ester group is susceptible to microbial degradation, a common pathway for fatty acid methyl esters (FAMEs) in soil environments. The rate of this biodegradation can be variable, with reported half-lives for some FAMEs being as short as 1.4 days under favorable aerobic conditions umweltbundesamt.de. Hydrolysis of the ester linkage, forming 2-(3,3-dimethoxycyclobutyl)acetic acid and methanol, can also occur, although this process is predicted to be slow at neutral pH, with estimated half-lives of several years umweltbundesamt.de. The dimethoxy acetal group is generally stable in neutral to alkaline soils but will undergo hydrolysis under acidic soil conditions to yield 3-oxocyclobutanecarboxylic acid methyl ester and methanol.

The mobility of the compound in soil, as indicated by the soil organic carbon-water partitioning coefficient (Koc), is anticipated to be low to moderate. For instance, methyl acetate has a low log Koc of 0.18, suggesting high mobility santos.com. However, the larger and more complex structure of this compound would likely result in a higher Koc value and therefore, lower mobility.

In Water:

In aquatic environments, the primary degradation pathway for this compound is expected to be hydrolysis. The rate of hydrolysis of the ester group is pH-dependent, being faster under both acidic and alkaline conditions. At a neutral pH of 7, the hydrolysis half-life of FAMEs has been predicted to be around 7 years umweltbundesamt.de. The acetal group will be stable in neutral and alkaline waters but will hydrolyze in acidic waters (pH < 7).

Biodegradation will also contribute to the transformation of the compound in water. Methyl esters are known to be readily biodegradable in aquatic systems santos.com. Volatilization from water is expected to be a potential transport mechanism, although the relatively low Henry's Law constant of similar compounds like methyl acetate suggests it may not be a dominant process santos.com.

In Air:

Due to its likely low vapor pressure, significant partitioning of this compound to the atmosphere is not expected. However, any fraction that does enter the atmosphere would be subject to degradation by photochemically produced hydroxyl radicals. The cyclobutane (B1203170) ring, while relatively stable, can undergo photolysis, leading to ring-opening reactions.

Interactive Data Table: Estimated Persistence and Mobility of Structurally Related Compounds

| Compound/Functional Group | Environmental Compartment | Parameter | Value | Reference |

|---|---|---|---|---|

| Methyl Esters (general) | Soil | Aerobic Biodegradation Half-life | < 1.4 days | umweltbundesamt.de |

| Methyl Esters (general) | Water (pH 7) | Hydrolysis Half-life | ~7 years (predicted) | umweltbundesamt.de |

| Methyl Acetate | Soil | log Koc | 0.18 | santos.com |

| Methanol | Soil | Biodegradation Half-life | 1 - 7 days | |

| Methanol | Water | Biodegradation Half-life | 1 - 7 days |

Assessment of Transformation Products and Their Stability

The degradation of this compound will lead to the formation of several transformation products. The stability and further environmental fate of these products are crucial for a complete environmental risk assessment.

The initial transformation products are expected to be:

2-(3,3-dimethoxycyclobutyl)acetic acid and Methanol: Formed via hydrolysis of the methyl ester group.

Methyl 2-(3-oxocyclobutyl)acetate and Methanol: Formed via hydrolysis of the dimethoxy acetal group under acidic conditions.

2-(3-oxocyclobutyl)acetic acid: Formed through the hydrolysis of both the ester and acetal groups.

Stability of Transformation Products:

2-(3,3-dimethoxycyclobutyl)acetic acid: This carboxylic acid is expected to be more water-soluble and mobile than the parent compound. It may undergo further biodegradation, potentially leading to the opening of the cyclobutane ring.

Methanol: Methanol is readily biodegradable in both soil and water, with reported half-lives ranging from 1 to 7 days . It has a very high mobility in soil.

Methyl 2-(3-oxocyclobutyl)acetate: This keto-ester would be susceptible to further hydrolysis of the ester group to form 2-(3-oxocyclobutyl)acetic acid. The ketone group may also be subject to microbial degradation.

2-(3-oxocyclobutyl)acetic acid: As a keto-acid, this compound is likely to be relatively water-soluble and susceptible to microbial degradation. The cyclobutane ring may be more prone to cleavage due to the presence of the ketone group.

The ultimate degradation of these transformation products is expected to lead to the formation of carbon dioxide and water under aerobic conditions. The stability of these intermediates will depend on environmental conditions such as pH, temperature, and the presence of microbial populations capable of their degradation.

Interactive Data Table: Expected Transformation Products and Their Likely Environmental Behavior

| Transformation Product | Formation Pathway | Likely Persistence | Likely Mobility |

|---|---|---|---|

| 2-(3,3-dimethoxycyclobutyl)acetic acid | Ester Hydrolysis | Moderate | High |

| Methanol | Ester and Acetal Hydrolysis | Low | Very High |

| Methyl 2-(3-oxocyclobutyl)acetate | Acetal Hydrolysis | Low to Moderate | Moderate to High |

| 2-(3-oxocyclobutyl)acetic acid | Ester and Acetal Hydrolysis | Low to Moderate | High |

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of complex cyclobutane-containing natural products has spurred the development of innovative synthetic strategies. rsc.org Future research on Methyl 2-(3,3-dimethoxycyclobutyl)acetate would greatly benefit from the development of more efficient and sustainable synthetic routes.

Current methods for constructing cyclobutane (B1203170) rings, such as [2+2] cycloadditions, often require specific and sometimes harsh conditions. nih.gov A key area of future investigation will be the application of modern catalytic methods to the synthesis of this target molecule. Catalytic enantioselective [2+2] cycloadditions have emerged as powerful tools for creating chiral cyclobutanes and cyclobutenes. nih.gov The development of a catalytic, enantioselective synthesis for This compound would be a significant advancement, providing access to stereochemically pure isomers for various applications.

Furthermore, the principles of green chemistry could be applied to the synthesis of this compound. For instance, the use of biorenewable starting materials, such as sorbic acid, has been demonstrated for the synthesis of other cyclobutane-containing building blocks through clean and efficient photocycloaddition. nih.gov Investigating similar pathways starting from bio-based precursors could lead to a more sustainable production of This compound .

Another promising avenue is the use of visible-light organophotocatalysis for [2+2] cycloadditions, which can deliver high-value cyclobutane products under mild conditions. nih.gov Tailoring these methods for the specific functionalities present in the target molecule represents a significant and worthwhile research challenge.

Table 1: Potential Sustainable Synthetic Approaches

| Method | Potential Advantage | Key Research Challenge |

|---|---|---|

| Catalytic Enantioselective [2+2] Cycloaddition | Access to enantiomerically pure material. nih.gov | Catalyst design for specific substrate. |

| Biorenewable Feedstocks | Increased sustainability. nih.gov | Identification of suitable bio-based precursors. |

| Visible-Light Photocatalysis | Mild reaction conditions and energy efficiency. nih.gov | Catalyst optimization and substrate scope. |

Exploration of Novel Reactivity and Rearrangements

The inherent ring strain of the cyclobutane core makes it susceptible to a variety of ring-opening and rearrangement reactions, which can be exploited to synthesize more complex molecules. researchgate.net The presence of the ester and acetal (B89532) groups in This compound is expected to influence its reactivity in unique ways.

Future research should explore the selective cleavage of the cyclobutane ring under various conditions (acidic, basic, nucleophilic attack) to generate highly functionalized acyclic compounds. researchgate.net For example, Lewis acid-mediated ring-opening reactions of donor-acceptor cyclobutanes with electron-rich arenes have been shown to produce interesting linear products. acs.org Investigating the behavior of This compound in such reactions could lead to novel synthetic methodologies.

Furthermore, the field of C-H functionalization offers exciting possibilities for the late-stage modification of the cyclobutane ring. acs.orgnih.gov Developing methods to selectively activate and functionalize the C-H bonds of the cyclobutane core in This compound would provide direct access to a wide range of derivatives without the need for de novo synthesis. Rhodium-catalyzed C-H insertion reactions, for instance, have been used to create chiral 1,1-disubstituted and cis-1,3-disubstituted cyclobutanes. nih.gov

The potential for rearrangements, such as retro-benzilic acid rearrangements in related systems, could also be a fruitful area of investigation, potentially leading to the formation of five-membered rings. researchgate.net

Advanced Applications in Functional Materials and Supramolecular Chemistry

The unique, semi-rigid, and puckered structure of the cyclobutane ring makes it an attractive building block for the creation of advanced functional materials. nih.gov The diester functionality in a derivative of This compound could serve as a monomer for the synthesis of novel polyesters. Cyclobutane-based polymers are of interest for developing sustainable materials. nih.gov The specific stereochemistry and substitution pattern of the monomer would be expected to significantly influence the properties of the resulting polymer.

In supramolecular chemistry, the defined geometry of the cyclobutane ring can be used to direct the self-assembly of complex architectures. By modifying the ester group to include recognition motifs, it may be possible to create novel host-guest systems or self-assembling capsules. The use of metal-organic self-assembly has been shown to facilitate [2+2] photodimerization in the solid state to produce functionalized cyclobutanes. acs.org This suggests that derivatives of This compound could be designed to participate in similar supramolecular constructions.

Deeper Computational Insights into Complex Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of complex molecules. Future research on This compound would be greatly enhanced by detailed computational studies.

DFT calculations can be employed to elucidate the mechanisms of potential reactions, such as ring-opening and rearrangement pathways. acs.org For example, computational studies have been used to understand the stereoretentive formation of cyclobutanes from pyrrolidines by analyzing the energetics of radical intermediates. acs.org Similar analyses could predict the most likely outcomes of reactions involving This compound and guide experimental design.

Furthermore, computational methods can provide valuable insights into the conformational preferences of the molecule. The puckered nature of the cyclobutane ring leads to different possible conformations, which can influence reactivity. jkps.or.kr A thorough computational analysis of the conformational landscape of This compound would be highly beneficial.

The strain energy of the cyclobutane ring is a key determinant of its reactivity. masterorganicchemistry.com Computational studies can precisely quantify this strain and how it is affected by the substituents. It has been shown that gem-dimethyl substituents can significantly reduce the strain energy of a cyclobutane ring, a phenomenon with thermodynamic implications for its stability and reactivity. nih.gov A computational investigation into the strain energy of This compound would provide fundamental data for understanding its chemical behavior.

Table 2: Potential Computational Research Areas

| Research Area | Computational Method | Potential Insights |

|---|---|---|

| Reaction Mechanisms | DFT, Ab initio | Elucidation of transition states and reaction pathways. acs.orgarxiv.org |

| Conformational Analysis | Molecular Mechanics, DFT | Prediction of stable conformers and their relative energies. jkps.or.kr |

| Strain Energy Calculation | Isodesmic Reactions, CCSD(T) | Quantification of ring strain and substituent effects. nih.govnih.gov |

Design of Related Cyclobutane Derivatives with Enhanced Synthetic Utility

Starting from the basic scaffold of This compound , a wide array of new and potentially more useful cyclobutane derivatives could be designed and synthesized. These new building blocks could be tailored for specific applications in medicinal chemistry, materials science, and organic synthesis.

One avenue of exploration would be the modification of the ester group. For example, conversion of the methyl ester to other esters, amides, or carboxylic acids would generate a family of related compounds with different physical and chemical properties. The synthesis of cyclobutane-containing amino acids has been an area of significant interest, and similar strategies could be applied here. nih.gov

Another area for future design is the manipulation of the acetal group. Deprotection to reveal the ketone would open up a vast range of subsequent chemical transformations, including reductions, additions of organometallic reagents, and enolate chemistry.

The introduction of additional functional groups onto the cyclobutane ring itself, perhaps via the C-H functionalization strategies discussed earlier, would lead to even more complex and potentially valuable derivatives. The development of methods to prepare cyclobutyl boronate esters, for instance, provides a powerful tool for creating novel compounds due to the versatility of the carbon-boron bond. nih.gov Designing a synthetic route to a boronate ester analogue of This compound would be a significant contribution to the field of cyclobutane chemistry.

The creation of a library of such derivatives would provide a valuable resource for screening for biological activity or for use as monomers in polymerization reactions, ultimately expanding the utility of this fascinating class of molecules. acs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing Methyl 2-(3,3-dimethoxycyclobutyl)acetate, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves esterification or cyclobutane ring functionalization. For example, cyclobutane precursors (e.g., 3,3-dimethoxycyclobutane) can undergo nucleophilic substitution with methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Yield optimization requires solvent selection (polar aprotic solvents like DMF enhance reactivity), stoichiometric control of reagents (1.2–1.5 equivalents of cyclobutyl precursor), and catalyst screening (e.g., DMAP for acyl transfer). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Identify methoxy groups (δ 3.2–3.4 ppm) and cyclobutyl protons (δ 1.8–2.5 ppm, split due to ring strain).

- ¹³C NMR : Confirm ester carbonyl (δ 170–175 ppm) and quaternary cyclobutyl carbons (δ 90–100 ppm for dimethoxy-substituted carbons).

- IR : Ester C=O stretch (~1740 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹).

- Mass Spectrometry : Molecular ion peak (e.g., m/z 216 for C₉H₁₆O₄) and fragmentation patterns (loss of methoxy groups or cyclobutane ring cleavage) .

Q. How can researchers assess the purity of this compound using chromatographic methods?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) at 1.0 mL/min. Retention times (~8–10 min) and UV detection (210 nm) help quantify impurities.

- GC-MS : Helium carrier gas, splitless injection (250°C), and a temperature gradient (50°C to 280°C at 10°C/min) resolve volatile byproducts. Validate methods with spiked standards to confirm detection limits (<0.1% impurities) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the stability and reactivity of this compound under varying conditions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate ring strain (cyclobutane angle deviations) and electronic effects of methoxy groups.

- Reactivity Predictions : Simulate nucleophilic attack at the ester carbonyl or cyclobutyl ring opening under acidic/basic conditions. Compare activation energies (ΔG‡) to prioritize experimental conditions.

- Solvent Effects : Use COSMO-RS models to predict solubility in polar vs. nonpolar solvents, guiding reaction medium selection .

Q. What strategies resolve contradictions in biological activity data for cyclobutyl derivatives, such as receptor affinity versus cytotoxicity?

- Methodological Answer :

- Dose-Response Studies : Perform assays (e.g., CB1 receptor binding, EC50 determination) across a concentration range (0.1 nM–10 µM) to differentiate target-specific effects from off-target toxicity.

- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells to establish IC50 values. Cross-reference with receptor affinity data (e.g., CB1 EC50 < 1 nM in structurally similar compounds ).

- Metabolic Stability : Incubate with liver microsomes to assess metabolite formation (e.g., demethylation products) contributing to toxicity .

Q. How do electronic and steric effects of the 3,3-dimethoxycyclobutyl group influence the compound’s stability in aqueous environments?

- Methodological Answer :

- Hydrolysis Studies : Monitor ester degradation in PBS (pH 7.4, 37°C) via HPLC. Methoxy groups reduce electron withdrawal, slowing hydrolysis compared to unsubstituted cyclobutyl esters.

- pH-Dependent Stability : Compare degradation rates at pH 2.0 (simulated gastric fluid) and pH 8.0 (intestinal conditions). Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound, and how are data interpreted?

- Methodological Answer :

- X-ray Diffraction : Grow single crystals via slow evaporation (solvent: ethyl acetate/hexane). Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Refine structures with SHELXL to determine bond lengths (C-O: ~1.43 Å) and dihedral angles (cyclobutane puckering ~20°).

- Electron Density Maps : Identify methoxy group orientations and ester plane alignment. Compare with computational models to validate accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.